Benzyl 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]-4-methylpentanoate
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Overview
Description
- It consists of a benzyl group attached to a 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]-4-methylpentanoate moiety.
- The compound’s molecular weight is 209.2 g/mol .
Benzyl 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]-4-methylpentanoate: is a complex organic compound with the following IUPAC name: N-[(2E)-3-(furan-2-yl)-2-(phenylformamido)prop-2-enoyl]-4-methylpentanoic acid.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it likely involves multi-step organic synthesis.
- Researchers may explore variations of amide coupling reactions, such as amidation of carboxylic acids with amines or amine derivatives, to form the amide bond.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: Hydrolysis yields the corresponding carboxylic acid and amine, while esterification produces the benzyl ester.
Scientific Research Applications
Chemistry: This compound may serve as a building block for more complex molecules due to its amide and ester functionalities.
Biology: It could be used in drug discovery or as a probe to study biological processes.
Medicine: Investigate its potential as a prodrug or therapeutic agent.
Industry: Limited information is available, but it might find applications in specialty chemicals or materials.
Mechanism of Action
- Unfortunately, specific details regarding its mechanism of action are not readily accessible. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, related compounds include
Properties
Molecular Formula |
C27H28N2O5 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
benzyl 2-[[(E)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C27H28N2O5/c1-19(2)16-24(27(32)34-18-20-10-5-3-6-11-20)29-26(31)23(17-22-14-9-15-33-22)28-25(30)21-12-7-4-8-13-21/h3-15,17,19,24H,16,18H2,1-2H3,(H,28,30)(H,29,31)/b23-17+ |
InChI Key |
ADTBPBRBRHDXDW-HAVVHWLPSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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